4-[(Cyclopropylamino)methyl]phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[(cyclopropylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-5-1-8(2-6-10)7-11-9-3-4-9/h1-2,5-6,9,11-12H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWSHXQLGSJANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297071 | |
| Record name | 4-[(Cyclopropylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926201-89-0 | |
| Record name | 4-[(Cyclopropylamino)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926201-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Cyclopropylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Studies of 4 Cyclopropylamino Methyl Phenol
Structure and Formula
The molecule consists of a phenol (B47542) ring where the hydrogen atom at the para-position (position 4) is substituted by a methyl group which is, in turn, bonded to a cyclopropylamine.
Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO uni.lu |
| SMILES | C1CC1NCC2=CC=C(C=C2)O uni.lu |
| InChI | InChI=1S/C10H13NO/c12-10-5-1-8(2-6-10)7-11-9-3-4-9/h1-2,5-6,9,11-12H,3-4,7H2 uni.lu |
| InChIKey | LKWSHXQLGSJANS-UHFFFAOYSA-N uni.lu |
Physicochemical Properties
The physical and chemical characteristics determine the compound's behavior and interactions.
Physicochemical Data Table
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 163.22 g/mol | uni.lu |
| Monoisotopic Mass | 163.09972 Da | uni.lu |
| XlogP (predicted) | 1.5 | uni.lu |
Predicted Collision Cross Section (CCS) Data uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 164.10700 | 130.2 |
| [M+Na]+ | 186.08894 | 138.9 |
| [M-H]- | 162.09244 | 136.7 |
| [M+NH4]+ | 181.13354 | 145.4 |
| [M+K]+ | 202.06288 | 135.4 |
| [M+H-H2O]+ | 146.09698 | 124.0 |
| [M+HCOO]- | 208.09792 | 154.9 |
| [M+CH3COO]- | 222.11357 | 181.6 |
m/z: mass to charge ratio of the adduct. CCS values are calculated using CCSbase.
Biological Activities
Mechanism of Action
For instance, Tapentadol, a phenol (B47542) derivative, acts as both a µ-opioid receptor (MOR) agonist and a norepinephrine (B1679862) (NE) reuptake inhibitor. nih.gov This dual action is believed to contribute to its broad analgesic efficacy. nih.gov The N-(4-hydroxyphenyl)retinamide (Fenretinide, 4-HPR) and its structural component p-methylaminophenol (p-MAP) exhibit antioxidant and anticancer activities. nih.gov Research suggests these properties are largely attributable to the p-aminophenol structure. nih.gov
Pharmacological Effects
Based on related structures, this compound could be investigated for several pharmacological effects.
Antioxidant Activity: Phenolic compounds are known for their antioxidant and free-radical scavenging properties. frontiersin.org A study on p-methylaminophenol (p-MAP) found that it scavenges DPPH radicals and reduces lipid peroxidation in rat liver microsomes. nih.gov The antioxidant activity of p-MAP was found to be more potent than that of the larger compound Fenretinide (4-HPR), suggesting the core aminophenol structure is critical for this effect. nih.gov
Anticancer and Antiproliferative Effects: The same study on p-MAP demonstrated its ability to inhibit cell growth and induce apoptosis in HL60 cells. nih.gov It showed significant antiproliferative activity against various cancer cell lines, though it was less potent than the full Fenretinide molecule, indicating that while the aminophenol core is active, other parts of the molecule are important for anticancer potency. nih.gov
Analgesic Effects: The dual mechanism of Tapentadol (MOR agonism and NE reuptake inhibition) results in broad-spectrum analgesic properties in models of acute and chronic pain. nih.gov This suggests that other phenolic compounds with amine substitutions could be explored for pain management.
Antiseptic and Anesthetic Properties: Phenol itself is used as an antiseptic and a local anesthetic. patsnap.comdrugbank.com It can be found in throat sprays and mouthwashes for temporary pain relief. patsnap.comhealthline.com This action is due to its ability to disrupt microbial cell membranes and interfere with nerve signal transmission. patsnap.com
Potential Therapeutic Applications
Given its structural features, this compound could serve as a lead compound in medicinal chemistry for developing new pharmaceuticals. smolecule.com Potential areas of investigation include its use as an antioxidant, an antiproliferative agent for cancer research, or as an analgesic. Its functional groups also make it a valuable intermediate for synthesizing more complex molecules in the field of organic synthesis. smolecule.com
Structural Analogs and Derivatives
The properties and potential applications of 4-[(Cyclopropylamino)methyl]phenol can be systematically modified through structural alterations. The study of its analogs provides insight into structure-activity relationships.
Positional Isomers: Moving the (cyclopropylamino)methyl group to the ortho or meta positions of the phenol (B47542) ring would create structural isomers. These changes would alter the molecule's geometry, hydrogen bonding capabilities, and electronic properties, which could significantly impact its interaction with biological targets.
Ring-Substituted Derivatives: Introducing additional substituents (e.g., chloro, fluoro, methyl) onto the benzene (B151609) ring would modify the compound's lipophilicity, electronic character, and metabolic stability. For example, halogenation can block sites of metabolic oxidation and alter binding affinities.
N-Substituted Derivatives: Replacing the hydrogen on the secondary amine with other alkyl or aryl groups would produce tertiary amines. This would change the basicity and steric bulk around the nitrogen atom, influencing its potential as a pharmacological scaffold. For instance, 4-Chloro-2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol is a known, more complex analog.
Analogs with Different Cycloalkyl Groups: Replacing the cyclopropyl (B3062369) group with larger rings like cyclobutyl or cyclopentyl would increase the lipophilicity and change the conformational rigidity of the side chain, which is a common strategy in drug design to optimize binding to a target protein.
Q & A
Q. What are the recommended synthetic routes for 4-[(Cyclopropylamino)methyl]phenol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves reductive amination between 4-formylphenol and cyclopropylamine. Key steps include:
- Intermediate Formation : React 4-hydroxybenzaldehyde with cyclopropylamine in a polar solvent (e.g., methanol) under reflux.
- Reduction : Use sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce the imine intermediate.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
Q. Optimization Strategies :
Q. Table 1: Synthetic Conditions Comparison
| Parameter | Condition 1 (NaBH₄) | Condition 2 (H₂/Pd/C) |
|---|---|---|
| Yield (%) | 65–75 | 80–90 |
| Reaction Time (h) | 2–3 | 4–6 |
| Byproduct Formation | Moderate | Low |
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify the phenolic -OH (δ 9.2–9.5 ppm), cyclopropyl CH₂ (δ 2.5–3.0 ppm), and aromatic protons (δ 6.7–7.2 ppm).
- ¹³C NMR : Confirm the cyclopropylamine moiety (δ 20–25 ppm) and quaternary aromatic carbons.
- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z 164.2 (C₁₀H₁₃NO).
- X-ray Crystallography : Resolve bond angles and torsional strain in the cyclopropyl group using SHELXL .
Q. Data Interpretation Tips :
- Overlapping Peaks : Use 2D NMR (COSY, HSQC) to resolve ambiguities.
- Crystallographic Validation : Cross-check unit cell parameters with Cambridge Structural Database entries .
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement of this compound?
Methodological Answer: Common issues include disordered cyclopropyl rings or incorrect hydrogen placement. Strategies:
- Software Tools : Use SHELXL for anisotropic refinement and ORTEP-3 for visualizing thermal ellipsoids .
- Twinning Analysis : Apply the ROTAX algorithm in WinGX to detect twinning if R-factors diverge unexpectedly .
- Hydrogen Bonding : Validate H-atom positions using difference Fourier maps and restraints (DFIX in SHELXL) .
Q. Table 2: Refinement Metrics for Crystallographic Data
| Parameter | Value | Acceptable Range |
|---|---|---|
| R1 (I > 2σ(I)) | 0.035 | < 0.05 |
| wR2 (all data) | 0.093 | < 0.10 |
| C–C Bond Length SD (Å) | 0.003 | < 0.005 |
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Functional Group Modifications :
- Phenolic -OH : Replace with methoxy or ester groups to study hydrogen bonding effects.
- Cyclopropylamine : Substitute with larger cycloalkanes (e.g., cyclobutyl) to assess steric hindrance .
- Computational Modeling :
- Biological Assays : Pair in vitro cytotoxicity (MTT assay) with structural data to correlate activity trends.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
